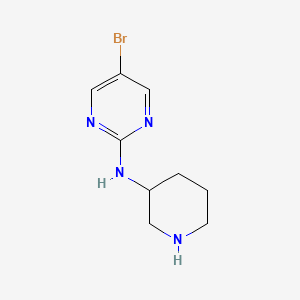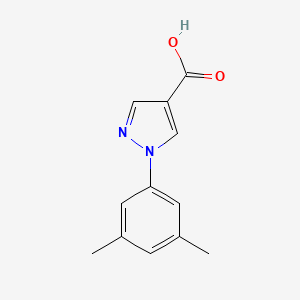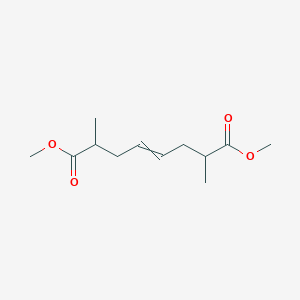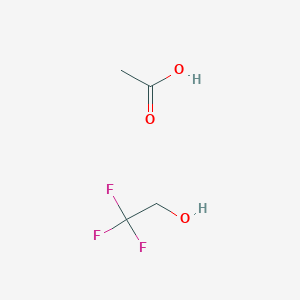
acetic acid;2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This colorless, water-miscible liquid has a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Méthodes De Préparation
2,2,2-Trifluoroethanol can be synthesized through several methods:
Hydrogenation or Hydride Reduction: Industrially, it is produced by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride.
Reaction with 1,1,1-Trifluoro-2-chloroethane: A process involving the reaction of a hydroxybutyric acid salt with 1,1,1-trifluoro-2-chloroethane in an aprotic polar solvent.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethanol undergoes various chemical reactions:
Applications De Recherche Scientifique
2,2,2-Trifluoroethanol has a wide range of applications in scientific research:
Solvent in Organic Synthesis: It is used as a specialized solvent in organic chemistry.
Protein Studies: It is employed as a co-solvent in the experimental study of proteins and peptides.
Solar Cells: It is used to enhance the performance of single-walled carbon nanotube electrodes in perovskite solar cells.
Peptide Arylation: It is used as a solvent to control nucleophilic peptide arylation, significantly improving nucleophile-selectivity.
Mécanisme D'action
2,2,2-Trifluoroethanol exerts its effects through various mechanisms:
Inhibition of Alcohol Dehydrogenase: It competitively inhibits alcohol dehydrogenase.
Hydrogen Bonding: It forms hydrogen-bonded chains and complexes with Lewis bases.
Protein Folding Studies: It serves as a tool to study protein folding due to its non-aqueous co-solvent properties.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethanol is unique due to its strong acidic character and ability to form hydrogen-bonded complexes. Similar compounds include:
Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties.
1,1,1-Trifluoroethane: A related compound used in various industrial applications.
Trifluoroacetic Acid: A compound formed by the oxidation of 2,2,2-trifluoroethanol.
Propriétés
Formule moléculaire |
C4H7F3O3 |
|---|---|
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
acetic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C2H3F3O.C2H4O2/c3-2(4,5)1-6;1-2(3)4/h6H,1H2;1H3,(H,3,4) |
Clé InChI |
ACQMQPOSUUWRJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


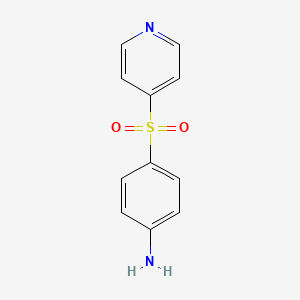
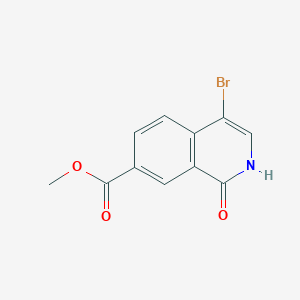
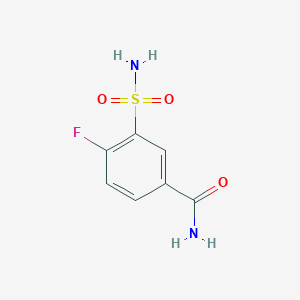
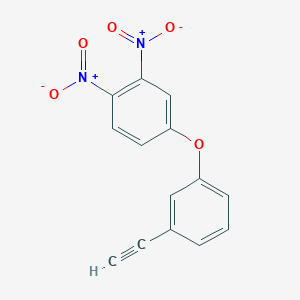
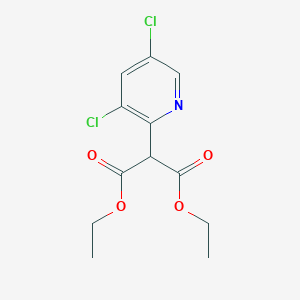
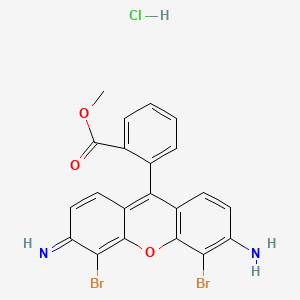
![tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8556668.png)

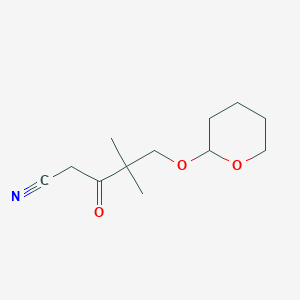

![6-Bromo-5'-methylspiro[chromane-4,2'-imidazol]-4'-amine](/img/structure/B8556697.png)
